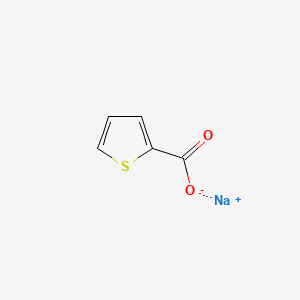

sodium thiophene-2-carboxylate

Description

Contextual Significance within Heterocyclic Organic Chemistry

Heterocyclic compounds, which are cyclic compounds containing atoms of at least two different elements in their rings, form a vast and vital area of organic chemistry. Thiophene (B33073) and its derivatives are prominent members of this class. ontosight.aiontosight.ai The thiophene ring's aromaticity and the presence of the sulfur atom confer distinct electronic and chemical properties. ontosight.ai

Thiophene-2-carboxylic acid and its salt, sodium thiophene-2-carboxylate (B1233283), are particularly significant due to the reactivity of the carboxylate group. This functional group allows for a wide range of chemical transformations, such as esterification and amidation, making it a versatile intermediate in the synthesis of more complex molecules. ontosight.aisolubilityofthings.com The stability of the thiophene ring, coupled with the reactivity of the carboxylate group, makes these compounds valuable precursors in the development of pharmaceuticals, agrochemicals, and advanced materials. solubilityofthings.comchemimpex.com For instance, derivatives of thiophene-2-carboxylic acid have been investigated for their potential as anti-inflammatory and antimicrobial agents. solubilityofthings.comontosight.ai

Role as a Fundamental Synthetic Building Block and Intermediate

Sodium thiophene-2-carboxylate and its parent acid are crucial building blocks in organic synthesis. solubilityofthings.com They serve as starting materials for the preparation of a wide array of more complex compounds. solubilityofthings.comnih.govresearchgate.net The versatility of thiophene-2-carboxylic acid is demonstrated by its use in various chemical reactions, including coupling reactions and olefinations. wikipedia.org

One notable application is in the synthesis of Suprofen (B1682721), an active ingredient in some eye drops. wikipedia.org Furthermore, treatment of thiophene-2-carboxylic acid with strong bases like lithium diisopropylamide (LDA) leads to the formation of a 5-lithio derivative, which is a key precursor for introducing substituents at the 5-position of the thiophene ring. wikipedia.org This ability to be selectively functionalized at different positions makes thiophene-2-carboxylic acid and its derivatives highly valuable in the design and synthesis of targeted molecules. nih.gov

The development of efficient synthetic routes to halogenated thiophene-2-carboxylic acid derivatives has further expanded their utility as building blocks for new classes of insecticides. nih.govresearchgate.net These halogenated thiophenes, functionalized with an acid chloride or nitrile group at the 2-position, are key intermediates in the assembly of complex insecticidal compounds. nih.govresearchgate.netbeilstein-journals.org

The synthesis of thiophene-2-carboxylic acid itself can be achieved through methods such as the oxidation of 2-acetylthiophene (B1664040) or thiophene-2-carboxaldehyde. wikipedia.org More advanced methods involve catalytic systems for the direct carboxylation of thiophene. semanticscholar.org

The following table provides a summary of the key properties of this compound:

| Property | Value |

| CAS Number | 25112-68-9 klivon.comsynquestlabs.com |

| Molecular Formula | C₅H₃NaO₂S klivon.comsynquestlabs.com |

| Molecular Weight | 150.13 g/mol klivon.comsynquestlabs.com |

| Synonyms | 2-Thiophenecarboxylic acid sodium salt, Sodium thiophenecarboxylate klivon.com |

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;thiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4O2S.Na/c6-5(7)4-2-1-3-8-4;/h1-3H,(H,6,7);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKYIPGJOXSVWPX-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3NaO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

527-72-0 (Parent) | |

| Record name | Sodium 2-thiophenecarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025112689 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00179801 | |

| Record name | Sodium 2-thiophenecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00179801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7028-03-7, 25112-68-9 | |

| Record name | Sodium thio-2-thenoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007028037 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium 2-thiophenecarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025112689 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium 2-thiophenecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00179801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium thio-2-thenoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.553 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sodium 2-thenoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.374 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM 2-THIOPHENECARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BP5T68675U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Precursors of Thiophene 2 Carboxylic Acid and Its Derivatives

Established Synthetic Routes for Thiophene-2-carboxylic Acid

Several well-established methods are traditionally employed for the synthesis of thiophene-2-carboxylic acid. These routes include the oxidation of 2-substituted thiophenes, the carbonation of organometallic thiophene (B33073) derivatives, and condensation reactions that form the thiophene ring.

Oxidation of Thiophene-2-carboxaldehyde and 2-Acetylthiophene (B1664040)

A common and practical approach to synthesizing thiophene-2-carboxylic acid involves the oxidation of commercially available 2-acetylthiophene or thiophene-2-carboxaldehyde. wikiwand.comwikipedia.org This method is advantageous as it utilizes readily accessible starting materials.

One established method for this transformation is the use of an aqueous alkaline hypochlorite (B82951) solution, such as sodium hypochlorite. google.com This reaction can be carried out directly on the crude 2-acetylthiophene obtained from the Friedel-Crafts acylation of thiophene, making it an efficient process for larger-scale production. google.com The oxidation of 2-acetylthiophene can also be achieved using other oxidizing agents. hopemaxchem.com For instance, a catalytic system involving vanadium, iron, or molybdenum compounds in the presence of carbon tetrachloride and methanol (B129727) has been reported to yield methyl thiophene-2-carboxylate (B1233283). semanticscholar.orgresearchgate.net In this case, 2-acetylthiophene is transformed into methyl 2-acetyl-5-thiophenecarboxylate. semanticscholar.org

| Precursor | Oxidizing Agent/Catalyst | Product | Yield | Reference |

| 2-Acetylthiophene | Aqueous alkaline sodium hypochlorite | Thiophene-2-carboxylic acid | 96% | google.com |

| 2-Acetylthiophene | VO(acac)₂ / CCl₄ / CH₃OH | Methyl 2-acetyl-5-thiophenecarboxylate | 85% | semanticscholar.org |

Carbonation of Thienylmagnesium Halides and Lithiated Thiophenes

The carbonation of organometallic derivatives of thiophene is a versatile method for the introduction of a carboxylic acid group at the 2-position. This involves the reaction of a thienyl Grignard reagent or a lithiated thiophene with carbon dioxide. chempedia.inforesearchgate.net

The process typically begins with the formation of the organometallic reagent. For instance, 2-thienylmagnesium bromide can be prepared by reacting 2-bromothiophene (B119243) with magnesium metal. nih.gov Similarly, 2-lithiothiophene can be generated by the deprotonation of thiophene with a strong base like n-butyllithium or through lithium-halogen exchange from 2-halothiophenes. chempedia.info

Once the organometallic species is formed, it is reacted with dry carbon dioxide (often bubbled through the reaction mixture or added as dry ice) to form the corresponding carboxylate salt. libretexts.org Subsequent acidification of the reaction mixture with an aqueous acid, such as hydrochloric acid, yields the final thiophene-2-carboxylic acid. libretexts.org This method is widely applicable and allows for the synthesis of various substituted thiophene-2-carboxylic acids by starting with appropriately substituted thiophenes. chempedia.infonih.gov

| Thiophene Derivative | Reagent 1 | Reagent 2 | Product | Reference |

| 2-Bromothiophene | Mg | CO₂ | Thiophene-2-carboxylic acid | nih.gov |

| Tetrachlorothiophene (B1294677) | n-BuLi | CO₂ | 3,4,5-Trichloro-2-thiophenecarboxylic acid | nih.gov |

| Thiophene | n-BuLi | CO₂ | Thiophene-2-carboxylic acid | chempedia.info |

Condensation Reactions for Thiophene Ring Formation

Several named reactions in organic chemistry provide pathways to synthesize the thiophene ring itself, which can be functionalized with a carboxyl group. These methods involve the condensation of various acyclic precursors.

The Fiesselmann thiophene synthesis allows for the preparation of 3-hydroxy-2-thiophenecarboxylic acid derivatives from the reaction of α,β-acetylenic esters with thioglycolic acid or its esters in the presence of a base. wikipedia.orgwikiwand.com The reaction proceeds through a series of base-catalyzed conjugate additions and an intramolecular Dieckmann condensation to form the thiophene ring. derpharmachemica.com

The Hinsberg synthesis is another method that can produce thiophene derivatives. It involves the condensation of a 1,2-dicarbonyl compound with diethyl thiodiacetate. derpharmachemica.comresearchgate.net This reaction, which can be considered an application of the Stobbe condensation, initially yields a thiophene di-ester or an ester-acid, which can be subsequently hydrolyzed to the corresponding dicarboxylic acid. researchgate.netyoutube.com

The Paal-Knorr thiophene synthesis involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide or Lawesson's reagent, to form a substituted thiophene. organic-chemistry.orgwikipedia.org While this method is versatile for creating various thiophene derivatives, the direct synthesis of thiophene-2-carboxylic acid would depend on the specific 1,4-dicarbonyl precursor used. The mechanism is believed to proceed through the formation of a thioketone intermediate, followed by cyclization and dehydration. wikipedia.org

| Synthesis Name | Key Reactants | Typical Product | Reference |

| Fiesselmann Synthesis | α,β-Acetylenic ester, Thioglycolic acid ester | 3-Hydroxy-2-thiophenecarboxylic acid ester | wikipedia.orgwikiwand.com |

| Hinsberg Synthesis | 1,2-Dicarbonyl compound, Diethyl thiodiacetate | Thiophene-2,3-dicarboxylic acid derivative | derpharmachemica.comresearchgate.net |

| Paal-Knorr Synthesis | 1,4-Dicarbonyl compound, Sulfurizing agent | Substituted thiophene | organic-chemistry.orgwikipedia.org |

Novel and Advanced Synthetic Approaches

In recent years, more advanced and efficient methods for the synthesis of thiophene-2-carboxylates have been developed. These include continuous flow protocols and the application of multicomponent reactions like the Gewald synthesis.

Continuous Flow Synthesis Protocols for Thiophene-2-carboxylates

Continuous flow chemistry offers several advantages over traditional batch synthesis, including improved safety, scalability, and reproducibility. rsc.org A continuous flow-based protocol has been developed for the synthesis of thiophene-2-carboxylates starting from ketal-functionalized β-nitroacrylates. researchgate.netresearchgate.net

This multi-step process involves:

A promoter-free conjugate addition of thioacetic acid to the β-nitroacrylate.

A base-induced elimination of nitrous acid.

A final acid-promoted domino cyclization-aromatization process to yield the thiophene-2-carboxylate. researchgate.net

| Starting Material | Key Reagents | Product | Overall Yield | Reference |

| Ketal-functionalized β-nitroacrylates | Thioacetic acid, Base, Acid | Thiophene-2-carboxylates | 38-88% | researchgate.net |

Gewald Reaction-based Syntheses of Thiophene Derivatives

The Gewald reaction is a multicomponent reaction that provides a versatile and efficient route to polysubstituted 2-aminothiophenes. wikipedia.orgorganic-chemistry.org The reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. wikipedia.org

The mechanism of the Gewald reaction is understood to begin with a Knoevenagel condensation between the carbonyl compound and the α-cyanoester to form a stable intermediate. wikipedia.orgchemrxiv.org The exact mechanism of sulfur addition is not fully elucidated but is followed by cyclization and tautomerization to afford the 2-aminothiophene product. wikipedia.orgchemrxiv.org

While the classic Gewald reaction yields 2-aminothiophenes, variations of this reaction can be used to synthesize a broader range of thiophene derivatives. researchgate.net For example, by using different starting materials and reaction conditions, it is possible to synthesize thiophenes with various substitution patterns. researchgate.net Although the direct synthesis of thiophene-2-carboxylates via the Gewald reaction is not the primary application, the functional groups present in the 2-aminothiophene products can be further modified to introduce a carboxyl group.

| Carbonyl Compound | α-Cyanoester | Product Type | Reference |

| Ketone/Aldehyde | Ethyl cyanoacetate | Polysubstituted 2-aminothiophene | wikipedia.org |

| Cyclohexanone | Ethyl cyanoacetate | 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivative | researchgate.net |

| Methylketones | Methyl cyanoacetate | 2-Aminothiophene-3-carboxylates | researchgate.net |

Multi-component Reactions Leading to Thiophene-2-carboxylic Acid Derivatives

Multi-component reactions (MCRs) offer an efficient strategy for the synthesis of complex thiophene derivatives by combining three or more reactants in a single step. These reactions are valuable for creating molecular diversity and are employed in the synthesis of various thiophene analogues.

One strategic MCR approach involves the reaction of ethyl 4-chloroacetoacetate, phenyl isothiocyanate, and a range of active methylene (B1212753) compounds such as ethyl acetoacetate, malononitrile, or cyanoacetamide derivatives. researchgate.net This reaction, typically facilitated by a catalytic amount of potassium carbonate in dry dimethylformamide, yields highly substituted thiophene derivatives. researchgate.net Another example is the synthesis of 2-amino thiophene derivatives through an MCR involving aromatic aldehydes, malononitrile, ethyl acetoacetate, and elemental sulfur, which can be optimized using microwave heating in ethanol. researchgate.net

A notable three-component synthesis involves reacting benzylidene derivatives of chloro aldehyde with 2-mercaptoacetic acid to produce arylidene derivatives of 5,6-dihydro-4H-cyclopenta[b]-thiophene-2-carboxylic acid and 4,5,6,7-tetrahydrobenzo[b]-thiophene-2-carboxylic acid. researchgate.net The initial chloro aldehyde is prepared via a Vilsmeier reaction. researchgate.net Furthermore, the Gewald aminothiophene synthesis is a classic MCR that condenses a ketone with an α-cyano ester, followed by cyclization with elemental sulfur to form 2-aminothiophenes. derpharmachemica.com The mechanism begins with a Knoevenagel condensation, followed by thiolation and cyclization. derpharmachemica.com

These MCRs provide versatile pathways to complex thiophene structures, which are precursors or analogues of thiophene-2-carboxylic acid.

Precursors and Intermediate Compounds in Thiophene-2-carboxylate Synthesis

The synthesis of thiophene-2-carboxylic acid and its derivatives relies on a variety of commercially available precursors and key intermediate compounds. The choice of starting material often dictates the synthetic route and the substitution pattern on the final thiophene ring.

A fundamental precursor is 2-acetylthiophene , which can be readily oxidized to thiophene-2-carboxylic acid. wikipedia.orgacs.org This oxidation can be achieved through methods like the haloform reaction or liquid-phase aerobic oxidation. acs.orggoogle.com The 2-acetylthiophene itself is typically prepared via the Friedel-Crafts acetylation of thiophene. acs.org Another simple precursor is thiophene-2-carboxaldehyde , which can also be oxidized to the corresponding carboxylic acid. wikipedia.orgacs.org

For substituted derivatives, 3-methylthiophene and 3-methylthiophene-2-carboxylic acid are common starting points. beilstein-journals.orgnih.gov These compounds can undergo halogenation and other modifications to produce functionalized building blocks. beilstein-journals.orgnih.gov In a different approach, β-nitroacrylates have been utilized as precursors in continuous flow-based protocols. researchgate.net This method involves the conjugate addition of thioacetic acid to the β-nitroacrylate, followed by elimination and an acid-promoted cyclization to yield thiophene-2-carboxylates. researchgate.net

The introduction of the carboxyl group is often a critical step. This can be accomplished through the carbonation of organometallic intermediates. For instance, thienylmagnesium halides (Grignard reagents) or lithiated thiophenes react with carbon dioxide (CO2) to form the corresponding thiophene-2-carboxylate. beilstein-journals.orgnih.govresearchgate.net Palladium-catalyzed carbonylation under carbon monoxide pressure is another effective method for introducing the carboxylic acid functionality onto a thiophene ring. beilstein-journals.orgresearchgate.net

Below is a table summarizing key precursors and intermediates:

Table 1: Precursors and Intermediates in Thiophene-2-carboxylate Synthesis| Precursor/Intermediate | Synthetic Role |

|---|---|

| Thiophene | Starting material for acetylation or formylation. acs.org |

| 2-Acetylthiophene | Oxidized to thiophene-2-carboxylic acid. wikipedia.orggoogle.com |

| Thiophene-2-carboxaldehyde | Oxidized to thiophene-2-carboxylic acid. wikipedia.orgacs.org |

| 3-Methylthiophene | Precursor for halogenated derivatives. beilstein-journals.orgnih.gov |

| 3-Methylthiophene-2-carboxylic acid | Starting material for further functionalization. beilstein-journals.orgnih.gov |

| β-Nitroacrylates | Used in flow chemistry synthesis of thiophene-2-carboxylates. researchgate.net |

| Thioacetic Acid | Sulfur source in reactions with β-nitroacrylates. researchgate.net |

| 2-Mercaptoacetic Acid | Reactant with chloro aldehydes in three-component synthesis. researchgate.net |

| Tetrachlorothiophene | Precursor for trichlorinated thiophene-2-carboxylic acid. researchgate.net |

Preparation of Halogenated Thiophene-2-carboxylic Acid Derivatives as Building Blocks

Halogenated thiophene-2-carboxylic acid derivatives are crucial building blocks for the synthesis of agrochemicals and pharmaceuticals. beilstein-journals.orgnih.govresearchgate.net Their preparation involves targeted halogenation of thiophene precursors, followed by the introduction or modification of the carboxylic acid group.

A common strategy for producing 4-bromo-3-methyl-2-thiophenecarboxylic acid starts with 3-methylthiophene. beilstein-journals.orgnih.gov A one-pot bromination/debromination procedure using bromine followed by reduction with zinc dust yields 2,4-dibromo-3-methylthiophene. beilstein-journals.org The carboxylic acid group is then introduced at the 2-position. This can be achieved either through metallation with a Grignard reagent (like MeMgBr) followed by carbonation with CO2, or via a palladium-catalyzed carbonylation reaction under CO pressure. beilstein-journals.orgnih.govresearchgate.net The resulting carboxylic acid can be readily converted to the corresponding acid chloride using thionyl chloride (SOCl2). beilstein-journals.orgnih.gov

For the synthesis of trichlorinated derivatives, such as 3,4,5-trichloro-2-thiophenecarboxylic acid , tetrachlorothiophene serves as the starting material. researchgate.net A route to this compound involves a lithiation reaction with n-butyllithium or a Grignard method, followed by carbonation with CO2 to install the carboxyl group. researchgate.net The acid is then converted to the acid chloride. researchgate.net An alternative route to trichlorinated thiophenes involves the high-temperature vapor phase chlorination of 2-thiophenecarbonitrile (B31525) with chlorine gas. beilstein-journals.orgresearchgate.net

The synthesis of 5-chlorothiophene-2-carboxylic acid can be accomplished by the oxidation of 1-[5-chloro(2)thienyl]ethanone. google.com This oxidation is carried out in glacial acetic acid using oxygen in the presence of cobalt and manganese acetate (B1210297) catalysts. google.com

These halogenated building blocks, often in the form of their acid chlorides or nitriles, provide a functional "handle" for attachment to larger molecular systems. beilstein-journals.orgnih.gov

Table 2: Synthesis of Halogenated Thiophene-2-carboxylic Acid Derivatives

| Halogenated Derivative | Precursor(s) | Key Reagents/Method |

|---|---|---|

| 4-Bromo-3-methyl-2-thiophenecarboxylic acid | 3-Methylthiophene | Bromination/debromination; Grignard formation and carbonation (CO2) or Pd-catalyzed carbonylation (CO). beilstein-journals.orgresearchgate.net |

| 3,4,5-Trichloro-2-thiophenecarboxylic acid | Tetrachlorothiophene | Lithiation (n-BuLi) or Grignard reaction, followed by carbonation (CO2). researchgate.net |

| 3,4,5-Trichloro-2-thiophenenitrile | 2-Thiophenecarbonitrile | Vapor phase chlorination with Cl2 at 500°C. beilstein-journals.orgresearchgate.net |

| 5-Chlorothiophene-2-carboxylic acid | 1-[5-chloro(2)thienyl]ethanone | Oxidation with O2, Co(OAc)2, Mn(OAc)2 in acetic acid. google.com |

| 4,5-Dibromothiophene-2-carboxylic chloride | 4,5-Dibromothiophene-2-carboxylic acid | Reaction with thionyl chloride. google.com |

Chemical Reactivity and Derivatization Strategies of Thiophene 2 Carboxylates

Transformations of the Carboxylate Moiety

The carboxylate group is a key functional handle that can be readily converted into other important functional groups, such as esters, amides, acid chlorides, and nitriles.

Esterification and Amidation Reactions

Esterification of thiophene-2-carboxylic acid is a fundamental transformation. Standard methods, such as reaction with an alcohol in the presence of a catalytic amount of strong acid, are effective. Alternatively, coupling reagents can facilitate ester formation under milder conditions. For instance, the Steglich esterification utilizes N,N'-dicyclohexylcarbodiimide (DCC) as a coupling reagent and 4-dimethylaminopyridine (DMAP) as a catalyst to react thiophene-2-carboxylic acid with alcohols, affording esters in good yields. nih.gov One study reported the successful synthesis of pentyl 5-bromothiophene-2-carboxylate in 75% yield using this method. nih.gov

Amidation reactions are crucial for synthesizing thiophene-2-carboxamides, a class of compounds with significant biological activities. nih.govresearchgate.net These reactions typically involve activating the carboxylic acid, often with coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of additives such as 1-hydroxybenzotriazole (HOBt), followed by the addition of a primary or secondary amine. nih.gov Another approach involves the conversion of the carboxylic acid to a more reactive intermediate, such as an acyl chloride, which then readily reacts with an amine. google.com For example, 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide was prepared from 5-bromothiophene-2-carboxylic acid and pyrazin-2-amine using titanium tetrachloride as a mediator. mdpi.com

Table 1: Examples of Esterification and Amidation Reagents for Thiophene-2-carboxylic Acid

| Transformation | Reagents | Product Type | Reference |

| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Thiophene-2-carboxylate (B1233283) Ester | gatech.edu |

| Esterification | Alcohol, DCC, DMAP | Thiophene-2-carboxylate Ester | nih.gov |

| Amidation | Amine, EDC, HOBt | Thiophene-2-carboxamide | nih.gov |

| Amidation | Thionyl Chloride (to form acid chloride), then Amine | Thiophene-2-carboxamide | google.com |

| Amidation | Amine, TiCl₄, Pyridine | Thiophene-2-carboxamide | mdpi.com |

Conversion to Acid Chlorides and Nitriles

Thiophene-2-carbonyl chloride is a key intermediate for synthesizing various derivatives, including esters and amides. It is commonly prepared by treating thiophene-2-carboxylic acid with chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride. google.comgoogle.comgoogle.com The reaction with thionyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF), is a widely used and efficient method. chemicalbook.com Research has also explored the direct synthesis of thiophene-2-carbonyl chloride from thiophene (B33073) and oxalyl chloride under high temperature and pressure, achieving yields up to 79%. google.comgoogle.com

The conversion to thiophene-2-carbonitrile can be achieved from the corresponding thiophene-2-carboxamide. This transformation is typically a dehydration reaction, which can be accomplished using various dehydrating agents. The nitrile functionality is a valuable precursor for other chemical groups and is found in various functional materials. organic-chemistry.org

Thiophene Ring Functionalization and Substitution Reactions

The thiophene ring is an electron-rich aromatic system, making it susceptible to various substitution reactions. The directing effect of the carboxylate group at the C2-position plays a crucial role in the regioselectivity of these reactions.

Electrophilic Substitution on the Thiophene Ring

The thiophene ring readily undergoes electrophilic substitution reactions, such as halogenation, nitration, and acylation. pharmaguideline.comwikipedia.org The C2-position is generally the most reactive site for electrophilic attack on an unsubstituted thiophene ring. pharmaguideline.compearson.com However, when a deactivating, meta-directing group like a carboxylic acid or ester is present at the C2-position, electrophilic attack is directed primarily to the C5 and sometimes the C4 positions.

Bromination is a common electrophilic substitution reaction. The use of N-Bromosuccinimide (NBS) is an effective method for the regioselective bromination of thiophene derivatives. tcichemicals.comorganic-chemistry.org For example, mono-bromination of 3-methylthiophene with NBS in acetic acid yields 2-bromo-3-methylthiophene. beilstein-journals.org Theoretical studies using Density Functional Theory (DFT) have investigated the regioselectivity of these reactions, confirming that the α-carbon (C5) is generally preferred for electrophilic attack over the β-carbon (C4) in 2-substituted thiophenes. researchgate.net

Metal-catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and have been extensively applied to thiophene derivatives to synthesize complex molecules.

The Suzuki-Miyaura cross-coupling reaction is a versatile method for synthesizing aryl-thiophene-2-carboxylate derivatives. tandfonline.comresearchgate.net This reaction typically involves the coupling of a halogenated thiophene-2-carboxylate (usually a bromo- or iodo-derivative) with an arylboronic acid or its ester in the presence of a palladium catalyst and a base. nih.govmdpi.com

This strategy often begins with the bromination of a thiophene-2-carboxylate at the 5-position, followed by the Suzuki coupling. nih.govmdpi.com A common catalytic system for this transformation is tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] with a base such as potassium phosphate or potassium hydroxide. nih.govmdpi.commdpi.com These reactions have been successfully used to synthesize a wide range of 5-aryl-thiophene-2-carboxylate esters and amides in moderate to good yields. nih.govmdpi.com The choice of catalyst, base, and solvent can be optimized to achieve high yields for various substrates, including those with electron-donating or electron-withdrawing groups on the arylboronic acid. mdpi.com

Table 2: Typical Conditions for Suzuki Cross-Coupling of 5-Bromo-thiophene-2-carboxylates

| Substrate | Coupling Partner | Catalyst | Base | Solvent | Product | Reference |

| Pentyl 5-bromothiophene-2-carboxylate | Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | Pentyl 5-arylthiophene-2-carboxylate | nih.gov |

| 5-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide | Arylboronic acids/esters | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamide | mdpi.com |

| 4-Bromothiophene-2-carbaldehyde | Arylboronic acids/esters | Pd(PPh₃)₄ | K₃PO₄ | Toluene/H₂O | 4-Arylthiophene-2-carbaldehyde | mdpi.com |

Ullmann Coupling Reactions

The Ullmann reaction, a classic copper-catalyzed cross-coupling method, is effectively utilized for the synthesis of biaryl compounds. organic-chemistry.org In the context of thiophene-2-carboxylates, copper(I) thiophene-2-carboxylate itself can serve as a catalyst for Ullmann coupling reactions. wikipedia.org This reaction typically involves the coupling of aryl halides at elevated temperatures in the presence of a copper catalyst. organic-chemistry.org The use of a thiophenecarboxylate reagent can facilitate the generation of the organocopper intermediate at more moderate temperatures compared to traditional methods. organic-chemistry.org While classic Ullmann reactions often require harsh conditions, modern variations have been developed to proceed under milder conditions. For instance, an Ullmann-like reductive coupling of aryl, heteroaryl, and alkenyl iodides mediated by copper(I) thiophene-2-carboxylate (CuTC) can be performed at room temperature. researchgate.net This mild approach is particularly noteworthy for its requirement of a coordinating ortho substituent on the aromatic substrate, suggesting a precoordination step is necessary for the oxidative addition to copper. researchgate.net

The versatility of the Ullmann-type reaction has been expanded to include the formation of various carbon-heteroatom bonds. Copper-catalyzed Ullmann-type coupling and decarboxylation can be used to synthesize α-aryl esters. organic-chemistry.org Furthermore, these reactions are pivotal in the synthesis of N-aryl heterocyclic compounds through the cross-coupling of HN-heterocycles with aryl halides using CuTC as a catalyst. scispace.com

Stille-type Cross-Coupling

The Stille reaction is a powerful palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between an organotin compound and an organic halide or pseudohalide. wikipedia.orgorganic-chemistry.org This reaction is known for its tolerance of a wide variety of functional groups, including esters, which makes it suitable for the derivatization of thiophene-2-carboxylates. nih.govthermofisher.com

In a modified Stille cross-coupling, copper(I) thiophene-2-carboxylate (CuTC) can be used to mediate the reaction between alkenylstannanes and alkenyl iodides under mild, non-basic conditions. researchgate.netscispace.com This approach is advantageous for coupling thermally sensitive substrates and exhibits high functional group tolerance. researchgate.net The reaction is believed to proceed through a catalytic cycle involving oxidative addition of the organic halide to a palladium(0) complex, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. The addition of CuTC facilitates the transmetalation step.

The utility of the Stille reaction in synthesizing complex molecules is well-documented. For instance, it has been employed in the synthesis of thiophene-based trimers, where organotin thiophene derivatives are coupled with halogenated thiophenes. nih.gov

Copper-catalyzed Carbon-Sulfur Bond Formation

Copper-catalyzed reactions are instrumental in the formation of carbon-sulfur (C–S) bonds, a key transformation in the synthesis of various sulfur-containing compounds. Copper(I) thiophene-2-carboxylate (CuTC) has been identified as an effective catalyst in this context. researchgate.net For example, CuTC can promote the C–S cross-coupling reaction of thiols with aryl iodides. sci-hub.se

A notable application is the Liebeskind–Srogl cross-coupling reaction, which involves the palladium-catalyzed, copper-mediated coupling of thioesters with boronic acids to produce ketones. dicp.ac.cn In this reaction, a stoichiometric amount of CuTC acts as a thiophilic reagent, facilitating the removal of the thiolate moiety from the thioester substrate and enabling the transmetalation with the boronic acid. dicp.ac.cn This method is advantageous as it proceeds under neutral conditions, avoiding the need for a base.

Recent advancements have also demonstrated the use of copper(I) selenophene-2-carboxylate (CuSC), a selenium analog of CuTC, as a catalyst for the C–S cross-coupling of aryl iodides with thiols. sci-hub.se This highlights the broader utility of copper carboxylates in facilitating these important bond-forming reactions.

Copper-catalyzed 1,3-Dipolar Cycloaddition for Thiophene-based Oligomers

The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, provides an efficient route to 1,2,3-triazoles. This reaction has been ingeniously applied to the synthesis of thiophene-based donor-acceptor co-oligomers. nih.govresearchgate.net In this strategy, thiophene moieties act as electron donors, while the resulting 1,2,3-triazole units function as electron acceptors. nih.govresearchgate.net

A three-component, one-pot procedure has been developed where terminally ethynylated oligothiophenes are coupled with halogenated oligothiophenes in the presence of sodium azide and a copper(I) catalyst. nih.govresearchgate.net This reaction proceeds via a [3+2]-Huisgen cycloaddition mechanism to afford novel thiophene-1,2,3-triazole co-oligomers in good to excellent yields. nih.gov The optoelectronic properties of these materials can be tuned by varying the thiophene and substituent groups. nih.govresearchgate.net

| Reactants | Catalyst System | Product | Yield | Reference |

| 2-Iodothiophene, 2-Ethynylthiophene, Sodium Azide | Copper(I) iodide, Sodium ascorbate, DMEDA | Di(thien-2-yl)-1,2,3-triazole | Good to Excellent | nih.gov |

| 1,4-Diiodobenzene, 2-Ethynylthiophene, Sodium Azide | Copper(I) iodide, Sodium ascorbate, DMEDA | 1,4-Bis(1-(thien-2-yl)-1H-1,2,3-triazol-4-yl)benzene | 99% | nih.gov |

| 1,4-Dibromobenzene, 2-Ethynylthiophene, Sodium Azide | Copper(I) iodide, Sodium ascorbate, DMEDA | 1,4-Bis(1-(thien-2-yl)-1H-1,2,3-triazol-4-yl)benzene | 98% | nih.gov |

Deprotonation and Directed Lithiation Strategies for Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. In the case of thiophene-2-carboxylic acid, the carboxylate group can act as a directing group for deprotonation. Treatment of thiophene-2-carboxylic acid with a strong base like lithium diisopropylamide (LDA) results in double deprotonation to form a 5-lithio derivative. wikipedia.org This dianion is a versatile intermediate that can react with various electrophiles to introduce substituents specifically at the 5-position. wikipedia.org

The choice of the lithiating agent can influence the site of deprotonation. For instance, using n-butyllithium can lead to lithiation at the 3-position via ortho-assistance, whereas LDA directs the lithiation to the 5-position. chempedia.info This differential reactivity allows for controlled functionalization at different positions of the thiophene ring.

Furthermore, lithium magnesate bases have been shown to regioselectively deprotonate thiophene at the C2 position. organic-chemistry.org These resulting lithium arylmagnesates can then be trapped with electrophiles or participate in one-pot cross-coupling reactions. organic-chemistry.org

Photoinduced Radical Reactions and Rearrangements

Photoinduced reactions offer an alternative pathway for the functionalization of thiophene derivatives under mild conditions. These reactions often proceed through radical intermediates, enabling transformations that are not easily achieved through traditional ionic pathways.

Recent studies have shown that the C(sp²)–S bond in aryl thiols can be carboxylated with CO₂ under photochemical conditions. nih.gov This process is believed to involve the formation of a carbon dioxide radical anion (CO₂•⁻) and a disulfide intermediate, which then undergo a radical substitution to yield the corresponding carboxylic acid. nih.gov While this specific reaction has been demonstrated on aryl thiols, the underlying principles could potentially be extended to thiophene-based substrates.

Photoinduced electron transfer can also promote decarboxylative radical reactions of aliphatic carboxylic acids. epa.gov This strategy utilizes organic photoredox catalysts to generate alkyl radicals from readily available carboxylic acids. These radicals can then participate in a variety of reactions, including addition to double bonds and substitution reactions. epa.gov The application of such methods to thiophene-2-carboxylic acid could provide novel routes for its derivatization.

Specific Derivatization for Targeted Research Applications

The derivatization of thiophene-2-carboxylic acid is often driven by the need to synthesize molecules with specific biological or material properties.

For instance, new thiourea derivatives of 2-thiophenecarboxylic acid have been synthesized and investigated for their antimicrobial activity. farmaciajournal.comsemanticscholar.org These compounds are of interest due to the emergence of drug-resistant microorganisms. mdpi.com The synthesis typically involves the conversion of the carboxylic acid to an acyl chloride, followed by reaction with a substituted thiourea.

In the field of medicinal chemistry, Suzuki cross-coupling reactions of 5-bromothiophene-2-carboxylic acid with various arylboronic acids have been used to generate a library of thiophene-based derivatives. nih.gov These compounds have been evaluated for their spasmolytic activity. nih.gov

Coordination Chemistry and Metal Complexes of Thiophene 2 Carboxylates

Thiophene-2-carboxylate (B1233283) as a Ligand in Metal Coordination Compounds

The carboxylate group of the thiophene-2-carboxylate ligand can coordinate to metal ions in several ways, primarily through its oxygen atoms. The most common modes observed are monodentate and bridging.

Monodentate Coordination : In this mode, the ligand binds to a single metal center through only one of its two carboxylate oxygen atoms. This type of coordination is observed in a variety of mixed-ligand complexes. For instance, in a cobalt(II) complex also containing 2-amino-4,6-dimethoxypyrimidine (B117758) and a chloride ion, the T2C ligand coordinates in a monodentate fashion to the cobalt center. nih.goviucr.org Similarly, studies on novel mixed-ligand complexes with metals like Mn(II), Co(II), Cd(II), and Cu(II) have shown that the thiophene-2-carboxylate ligand acts in a monoanionic monodentate manner, bonding to the metal via one of its carboxylate oxygens. researchgate.net In a manganese(II) complex, each metal ion is coordinated by an oxygen atom from a monodentate T2C ligand in addition to other coordinating species. tandfonline.com

Bridging Coordination : The T2C ligand can also act as a bridge, linking two metal centers. This is typically achieved when each of the carboxylate oxygen atoms binds to a different metal ion. This mode is fundamental in the formation of polynuclear complexes and coordination polymers. A notable example is a one-dimensional copper(II) coordination polymer which features the classic paddle-wheel structure, where four T2C ligands bridge two copper(II) ions. nih.govresearchgate.net In a manganese(II) complex, metal cations are bridged by the oxygen atoms from the bidentate carboxylic groups of two T2C ligands, resulting in the formation of molecular ribbons. tandfonline.comtandfonline.com This bridging capability is also observed in molybdenum and tungsten complexes, where thienyl carboxylate ligands bridge M-M quadruple bonds. nih.gov

Table 1: Coordination Modes of Thiophene-2-carboxylate| Coordination Mode | Description | Example Compound | Metal Ion(s) | Reference(s) |

|---|---|---|---|---|

| Monodentate | Binds to one metal center via one oxygen atom. | [Co(C5H3O2S)Cl(C6H9N3O2)(H2O)] |

Co(II) | nih.gov, iucr.org |

[M(TCA)2(H2O)2(im)2] |

Mn(II), Co(II), Cd(II) | researchgate.net | ||

| Bridging | Links two metal centers using both oxygen atoms. | [Cu2(C5H3O2S)4(C6H9N3O2)]n |

Cu(II) | nih.gov, researchgate.net |

| Tris(aqua)bis(μ-thiophen-2-carboxylato)Mn(II) | Mn(II) | tandfonline.com, tandfonline.com |

Thiophene-2-carboxylate is frequently used in conjunction with other organic ligands, known as co-ligands or ancillary ligands, to form mixed-ligand complexes. nih.goviucr.org The inclusion of these additional ligands allows for fine-tuning of the coordination environment around the metal center, leading to diverse and complex structures. nih.goviucr.org

These co-ligands are often nitrogen-donating molecules. For example, T2C has been incorporated into complexes with 2-amino-4,6-dimethoxypyrimidine (OMP), imidazole (B134444) (im), and 1,10-phenanthroline (B135089) (phen). nih.govresearchgate.nettandfonline.com The synthesis of novel mixed-ligand complexes containing both thiophene-2-carboxylic acid and imidazole has yielded compounds with the general formula [M(TCA)2(H2O)2(im)2] (where M = Mn, Co, Cd) and [Cu(TCA)2(im)2]. researchgate.net In these structures, the T2C ligand typically provides oxygen donor atoms while the imidazole provides nitrogen donor atoms to complete the metal's coordination sphere. researchgate.net

Similarly, cobalt(II) and copper(II) complexes have been synthesized using both T2C and 2-amino-4,6-dimethoxypyrimidine (OMP) as ligands. nih.gov The resulting structures demonstrate how the interplay between the different ligands dictates the final geometry and dimensionality of the complex, ranging from a discrete mononuclear cobalt unit to a one-dimensional polymeric copper chain. nih.govresearchgate.net

Table 2: Examples of Mixed-Ligand Complexes with Thiophene-2-carboxylate| Metal Ion | Co-Ligand(s) | Complex Formula | Reference(s) |

|---|---|---|---|

| Co(II) | 2-amino-4,6-dimethoxypyrimidine, Chloride, Aqua | [Co(C5H3O2S)Cl(C6H9N3O2)(H2O)] |

nih.gov, iucr.org |

| Cu(II) | 2-amino-4,6-dimethoxypyrimidine | [Cu2(C5H3O2S)4(C6H9N3O2)]n |

nih.gov, researchgate.net |

| Mn(II), Co(II), Cd(II) | Imidazole, Aqua | [M(TCA)2(H2O)2(im)2] |

researchgate.net |

| Cu(II) | Imidazole | [Cu(TCA)2(im)2] |

researchgate.net |

| Pb(II) | 1,10-phenanthroline | [Pb(phen)(tpa)2] |

tandfonline.com |

Structural Elucidation of Thiophene-2-carboxylate Metal Complexes

Determining the precise three-dimensional arrangement of atoms in thiophene-2-carboxylate metal complexes is crucial for understanding their chemical behavior. This is primarily accomplished through advanced analytical techniques, with X-ray single-crystal diffraction being the most definitive method.

For example, SCXRD studies were used to characterize a series of novel mixed-ligand complexes of Mn(II), Co(II), Cd(II), and Cu(II) with thiophene-2-carboxylate and imidazole. researchgate.net These analyses confirmed that in all the studied complexes, the T2C ligand coordinates to the metal in a monodentate fashion through one of its carboxylate oxygen atoms. researchgate.net The studies also provided precise crystallographic data, including unit cell dimensions and space groups. researchgate.net Similarly, the structures of cobalt(II) and copper(II) complexes with T2C and 2-amino-4,6-dimethoxypyrimidine were elucidated by X-ray diffraction, revealing their distinct mononuclear and polymeric nature, respectively. nih.gov The molecular structure of Mo₂(O₂C-2-Th)₄·2THF was also reported based on a single-crystal X-ray diffraction study. nih.gov

Table 3: Crystallographic Data for Selected Thiophene-2-carboxylate (TCA) Complexes| Parameter | [Mn(TCA)₂(H₂O)₂(im)₂] | [Co(TCA)₂(H₂O)₂(im)₂] | [Cu(TCA)₂(im)₂] | [Cd(TCA)₂(H₂O)₂(im)₂] |

|---|---|---|---|---|

| Crystal System | Monoclinic | Monoclinic | Monoclinic | Monoclinic |

| Space Group | P2₁/n | P2₁/n | P2₁/n | P2₁/n |

| a (Å) | 6.6969(1) | 6.6717(4) | 7.6297(5) | 6.7269(4) |

| b (Å) | 17.1539(4) | 17.0246(9) | 9.0707(6) | 17.4739(9) |

| c (Å) | 8.9522(4) | 8.9546(5) | 12.9289(9) | 9.0295(6) |

| **β (°) ** | 110.952(4) | 110.692(5) | 98.026(6) | 110.195(5) |

| **Volume (ų) ** | 960.84(5) | 952.65(9) | 884.46(10) | 994.57(10) |

Data sourced from Taş et al. (2014) researchgate.net

The data obtained from X-ray diffraction studies allow for a detailed analysis of the coordination geometry around the metal ion and the formation of larger supramolecular architectures through non-covalent interactions.

The coordination geometry describes the spatial arrangement of the ligands around the central metal atom. Thiophene-2-carboxylate complexes exhibit a variety of geometries depending on the metal ion, its oxidation state, and the nature of any co-ligands. Observed geometries include:

Distorted Tetrahedral : Found in a mononuclear Co(II) complex, where the metal is coordinated to one oxygen from T2C, one nitrogen from a co-ligand, a chloride ion, and a water molecule. nih.goviucr.org

Distorted Octahedral : The Mn(II), Co(II), and Cd(II) complexes with imidazole and water adopt a distorted trans-octahedral geometry, with a [MN₂O₄] coordination sphere. researchgate.net

Square Planar : A Cu(II) complex with imidazole exists in a trans-square planar [MN₂O₂] environment. researchgate.net

Square Pyramidal : In the paddle-wheel structure of a polymeric Cu(II) complex, each copper ion is in a square-pyramidal environment. nih.govresearchgate.net A distorted quadrangle pyramid geometry is also seen in a Pb(II) complex. tandfonline.com

Beyond the individual molecule, non-covalent interactions such as hydrogen bonds and π-π stacking often direct the assembly of complex units into extended supramolecular architectures. nih.goviucr.orgresearchgate.net In the aforementioned Co(II) complex, a combination of O-H···O and O-H···Cl hydrogen bonds, along with π-π stacking, links the individual molecules into a three-dimensional network. nih.goviucr.orgresearchgate.net The one-dimensional polymeric chains of the Cu(II) paddle-wheel complex are further assembled into a 3D architecture through N-H···O hydrogen bonds and π-π interactions. researchgate.net These interactions are critical in the field of crystal engineering, guiding the formation of materials with specific network structures.

Metal-Organic Frameworks (MOFs) Utilizing Thiophene-2,5-dicarboxylate and Related Linkers

While thiophene-2-carboxylate is an effective ligand for creating discrete complexes and simple polymers, its dicarboxylate analogue, thiophene-2,5-dicarboxylate (TDC), is a prominent building block for the construction of Metal-Organic Frameworks (MOFs). rsc.orgacs.orgresearchgate.net MOFs are highly porous, crystalline materials constructed by linking metal ions or clusters (nodes) with organic ligands (linkers).

The rigid, linear nature of thiophene-2,5-dicarboxylate and related linkers like thieno[3,2b]thiophene-2,5-dicarboxylate makes them excellent candidates for creating robust, porous frameworks. acs.orgmdpi.com The two carboxylate groups at opposite ends of the thiophene (B33073) ring can each coordinate to metal centers, extending the structure in multiple dimensions.

A variety of MOFs have been synthesized using thiophene-based dicarboxylate linkers:

An MOF comprised of Sr²⁺ and thiophene-2,5-dicarboxylic acid (H₂TDA) forms a 3D framework with rhombus-shaped channels. rsc.org

A series of rare-earth-based MOFs have been synthesized with thieno[3,2b]thiophene-2,5-dicarboxylate, forming three-dimensional porous networks. mdpi.com

Zinc(II) has been used to create a microporous MOF, [Zn₂(tdc)₂dabco], which shows a notable increase in carbon dioxide uptake, highlighting the role of the polarizable sulfur atoms in the thiophene ring in enhancing host-guest interactions. acs.org

Other metals like cobalt(II) and cadmium(II) have been used with 2,5-thiophenedicarboxylate and various N-containing auxiliary ligands to create MOFs with diverse and complex network topologies, including interpenetrating nets. researchgate.net

A family of MOFs based on a new thiophene-functionalized dicarboxylic acid, benzo-(1,2;4,5)-bis(thiophene-2′-carboxylic acid), has been constructed with Zn(II) and Cd(II) ions. acs.org

The structural diversity of these MOFs demonstrates the utility of thiophene-based dicarboxylates in creating advanced materials with tunable properties for applications such as gas storage and separation. acs.orgmdpi.com

Design and Synthesis of Thiophene-based MOFs

The rational design and synthesis of thiophene-based MOFs involve the careful selection of metal ions, thiophene-carboxylate linkers, and reaction conditions to achieve desired network topologies and properties. rsc.org Solvothermal and hydrothermal methods are common synthetic strategies, where the components are heated in a sealed vessel to promote crystallization. google.comrsc.org

A variety of metal ions have been successfully incorporated into thiophene-based MOFs. For instance, d¹⁰ ions like Zinc (Zn²⁺) and Cadmium (Cd²⁺) have been used to construct frameworks with interesting luminescent properties. acs.orgnih.gov Other examples include the synthesis of a Strontium (Sr²⁺)-based MOF using thiophene-2,5-dicarboxylic acid (H₂TDA) and a Nickel (Ni²⁺)-containing framework with the same linker in the presence of o-phenanthroline. google.comrsc.org

The synthesis process typically involves mixing a metal salt with the thiophene-carboxylate linker in a suitable solvent system, often a mixture including N,N'-dimethylformamide (DMF). rsc.org The reaction temperature and duration are critical parameters; for example, a nickel-based MOF was synthesized by reacting the components at 140°C for 72 hours, followed by slow cooling to room temperature. google.com The choice of linker is fundamental to the resulting framework. While simple thiophene-2-carboxylate can be used, more complex, functionalized dicarboxylate linkers are often employed to create robust and porous structures. Examples include benzo-(1,2;4,5)-bis(thiophene-2′-carboxylic acid) and thiophene-2,5-dicarboxylic acid. google.comrsc.orgacs.org

Table 1: Examples of Synthesized Thiophene-based MOFs

| Compound Formula | Metal Ion | Thiophene Linker | Synthesis Method | Reference |

|---|---|---|---|---|

| [Zn(L)(BBI)·(H₂O)₂] | Zn²⁺ | Benzo-(1,2;4,5)-bis(thiophene-2′-carboxylic acid) | Solvothermal | acs.orgnih.gov |

| [Cd(L)(TPOM)₀.₇₅]·xS | Cd²⁺ | Benzo-(1,2;4,5)-bis(thiophene-2′-carboxylic acid) | Solvothermal | acs.orgnih.gov |

| C₃₆H₂₈N₄Ni₂O₁₂S₂ | Ni²⁺ | Thiophene-2,5-dicarboxylic acid | Hydrothermal | google.com |

| Sr(TDA)(DMF) | Sr²⁺ | Thiophene-2,5-dicarboxylic acid | Solvothermal | rsc.org |

Note: The table presents a selection of examples to illustrate the diversity of thiophene-based MOFs.

Impact of Linker Modification and Additives on Framework Dimensionality and Porosity

The structural characteristics of thiophene-based MOFs, such as their dimensionality (e.g., 2D sheets or 3D frameworks) and porosity, are highly tunable through strategic modifications of the organic linker and the use of ancillary ligands or additives. researchgate.net The geometry of the linker itself is a primary determinant of the final network topology. For example, the angle between the carboxylic groups on a dicarboxylate linker significantly influences the possibility of forming specific structural motifs. rsc.org

Additives and ancillary ligands play a crucial role in directing the assembly of the final structure. In the absence of such additives, simple metal-carboxylate interactions might lead to simple, dense structures. However, the inclusion of N-donor ancillary ligands, such as 1,1′-(1,4-butanediyl)bis(imidazole) (BBI) or tetrakis(4-pyridyloxy-methylene) methane (B114726) (TPOM), can bridge metal centers in different ways, leading to the formation of complex, high-dimensionality frameworks with significant porosity. acs.orgnih.gov These additives can prevent the formation of densely packed structures and help generate open frameworks with accessible pores. The resulting porosity is critical for applications like gas storage and separation, with properties like BET surface area and pore volume being key metrics for a material's performance. rsc.orgmdpi.com The relationship between pore structure and function is evident in studies on iodine capture, where MOFs with larger cages and optimized pore geometries exhibit significantly higher uptake capacities. researchgate.net

Table 2: Compound Names

| Compound Name | Abbreviation |

|---|---|

| Sodium thiophene-2-carboxylate | - |

| Thiophene-2,5-dicarboxylic acid | H₂TDA |

| Benzo-(1,2;4,5)-bis(thiophene-2′-carboxylic acid) | H₂L |

| 1,1′-(1,4-butanediyl)bis(imidazole) | BBI |

| Tetrakis(4-pyridyloxy-methylene) methane | TPOM |

| N,N'-dimethylformamide | DMF |

| o-phenanthroline | - |

| Zinc | Zn |

| Cadmium | Cd |

| Nickel | Ni |

| Strontium | Sr |

Applications of Thiophene 2 Carboxylate Derivatives in Advanced Materials and Polymer Chemistry

Organic Electronics and Semiconducting Materials

The intrinsic semiconducting nature of the conjugated thiophene (B33073) backbone makes its carboxylate derivatives highly sought-after for organic electronic devices. The ability to modify the molecular structure allows for the optimization of charge transport, energy levels, and morphology, which are critical for device performance.

Thiophene derivatives are a cornerstone in the development of organic semiconductors for OFETs due to their excellent charge transport properties and environmental stability. acs.org The carboxylate functional group and its related esters and amides can be used to influence molecular packing, solubility, and the interface with the dielectric layer, all of which are crucial for transistor performance.

Researchers have synthesized various oligomers and polymers incorporating thiophene units for OFET applications. For example, a series of oligocarbazole–thiophenes demonstrated that adjusting the length of n-alkyl substitutions on the carbazole (B46965) moieties significantly impacts OFET performance. researchgate.netiaea.org A derivative with a dodecyl chain (C12CzT2) exhibited liquid crystal properties that facilitated better molecular ordering, leading to a high hole mobility of 3.6 × 10⁻² cm² V⁻¹ s⁻¹. This mobility was further enhanced to 1.2 × 10⁻¹ cm² V⁻¹ s⁻¹ by treating the Si/SiO₂ substrate with a phenyl-self-assembled monolayer. researchgate.netiaea.org

In another approach, a polymer-based self-assembled monolayer of poly[3-(6-carboxyhexyl)thiophene-2,5-diyl] (P3HT-COOH) was used as the gate insulator in an OFET. acs.org The carboxylic acid groups anchor to the gate electrode, creating an ordered polar monolayer that enables the device to operate at very low voltages. acs.org This P3HT-channel OFET demonstrated a high field-effect mobility of 7.21 × 10⁻² cm² V⁻¹ s⁻¹, a high on/off ratio of approximately 10⁴, and an extremely low threshold voltage of -0.2 V. acs.org Furthermore, single-crystal OFETs based on 2,6-di(anthracen-2-yl)dithieno[3,2-b:2′,3′-d]thiophene (2,6-DADTT) have achieved mobilities as high as 1.26 cm² V⁻¹ s⁻¹, showcasing the potential of crystalline thiophene derivatives in high-performance electronics. nih.gov

Performance of Thiophene Derivative-Based Organic Field-Effect Transistors (OFETs)

| Thiophene Derivative | Device Role | Hole Mobility (cm² V⁻¹ s⁻¹) | On/Off Ratio | Key Feature |

|---|---|---|---|---|

| C12CzT2 (Oligocarbazole–thiophene) | Active Layer | Up to 1.2 × 10⁻¹ | - | Liquid crystal properties enhance molecular ordering researchgate.netiaea.org |

| P3HT-COOH | Gate Insulator | 7.21 × 10⁻² | ~10⁴ | Carboxylic acid groups form a self-assembled monolayer acs.org |

| 2,6-DADTT | Active Layer (Single Crystal) | Up to 1.26 | 10⁶ - 10⁸ | High crystallinity from herringbone packing nih.gov |

In the field of OLEDs, thiophene-based materials are valued for their high fluorescence quantum yields and tunable emission colors. Thiophene-2-carboxylate (B1233283) derivatives are incorporated into push-pull molecular architectures, where they can act as part of the π-conjugated bridge connecting electron-donating and electron-accepting units. This design strategy allows for efficient intramolecular charge transfer, which is key to achieving bright and efficient electroluminescence.

A prime example is the donor–π–acceptor (D–π–A) compound DMB-TT-TPA, which features a thieno[3,2-b]thiophene (B52689) (TT) π-linker. beilstein-journals.org When used as an emitter in a solution-processed OLED, this material produced bright green light (λEL = 512 nm) with a low turn-on voltage of 2.9 V. The device achieved a maximum external quantum efficiency of 4.61%, a power efficiency of 6.70 lm/W, and a current efficiency of 10.6 cd/A, demonstrating the effectiveness of the thienothiophene core in creating high-performance OLED emitters. beilstein-journals.org The inherent aromaticity and electron-rich nature of the thiophene ring system provide a versatile scaffold for chemists to develop a wide range of dyes and pigments with finely-tuned photophysical properties for display technologies. nbinno.com

Performance of an OLED Using a Thieno[3,2-b]thiophene Emitter

| Parameter | Value |

|---|---|

| Emitter Material | DMB-TT-TPA beilstein-journals.org |

| Max. External Quantum Efficiency (EQE) | 4.61% beilstein-journals.org |

| Max. Power Efficiency | 6.70 lm/W beilstein-journals.org |

| Max. Current Efficiency | 10.6 cd/A beilstein-journals.org |

| Turn-on Voltage | 2.9 V beilstein-journals.org |

| Emission Wavelength (λEL) | 512 nm (Green) beilstein-journals.org |

Thiophene-2-carboxylate derivatives are integral to the design of donor and acceptor materials for OPVs. Their ability to form donor-acceptor (D-A) copolymers allows for the creation of materials with low bandgaps, enabling broader absorption of the solar spectrum. researchgate.net The carboxylate moiety can be strategically modified to fine-tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is essential for maximizing the open-circuit voltage (Voc) and driving efficient charge separation. acs.org

For instance, the narrow-bandgap copolymer PBFTT was developed using octyl-3-fluorothieno[3,4-b]thiophene-2-carboxylate as the acceptor unit. acs.orgacs.org The inclusion of fluorine atoms in the carboxylate-bearing monomer resulted in a deeper HOMO energy level (-5.47 eV) compared to its non-fluorinated analogue. acs.orgacs.org This modification led to a significant improvement in device performance. An OPV based on PBFTT blended with the non-fullerene acceptor ITIC achieved a power conversion efficiency (PCE) of 9.1%, with a high Voc of 0.94 V. This was a marked increase from the 6.8% PCE and 0.81 V Voc of a device made with the non-fluorinated polymer, PTB7-Th. acs.orgacs.org

Similarly, dipolar sensitizers containing an ethyl thieno[3,4-b]thiophene-2-carboxylate (ETTC) unit have been successfully used in dye-sensitized solar cells (DSSCs), achieving a conversion efficiency of 5.31%. nih.gov

Performance Comparison of OPVs Based on Thiophene-2-Carboxylate Copolymers

| Polymer Donor | Acceptor | PCE (%) | Voc (V) | Jsc (mA cm⁻²) | FF (%) |

|---|---|---|---|---|---|

| PBFTT (with fluorinated thiophene-2-carboxylate) | ITIC | 9.1 | 0.94 | 16.0 | 60.5 acs.orgacs.org |

| PTB7-Th (non-fluorinated analogue) | ITIC | 6.8 | 0.81 | 14.2 | 59.1 acs.orgacs.org |

While many conductive polymers based on thiophene suffer from poor processability and mechanical stability, thiophene-2-carboxylate and its derivatives offer pathways to overcome these limitations. They can be used to synthesize precursor polymers that are soluble and processable before being converted into their final conductive form. nih.gov

One innovative approach involves the synthesis of thiophene-substituted 2-oxazolines. These monomers can be polymerized via cationic ring-opening polymerization to create thermally stable and melt-processable polymers. These precursor polymers, which contain covalently integrated thiophene units, can then be transformed into conductive materials, potentially for applications like 3D structured conductive tissue scaffolds or patternable bioelectronics. nih.gov

Additionally, direct polymerization of thiophene derivatives like thiophene-2-carbaldehyde (B41791) can be achieved. Using hydrochloric acid as a catalyst, this monomer can be polymerized to form a dark, semiconducting powder composed of spherical nanoparticles. journalskuwait.orgjournalskuwait.org Such methods provide simple routes to polythiophene-type materials with interesting morphologies and electronic properties. journalskuwait.org

Functional Materials with Tailored Optical and Electronic Properties

The true power of thiophene-2-carboxylate derivatives lies in the ability to tailor their properties through precise chemical synthesis. The thiophene ring system, often fused into larger structures like thieno[3,2-b]thiophene, serves as an electron-rich and planar building block for constructing conjugated semiconductors. beilstein-journals.org

By strategically adding electron-donating or electron-withdrawing groups, chemists can control the material's frontier molecular orbitals (HOMO and LUMO). For example, fluorination of a thieno[3,4-b]thiophene-2-carboxylate unit was shown to lower the HOMO energy level of the resulting polymer, which directly contributed to a higher open-circuit voltage in an organic solar cell. acs.org Similarly, in OFETs, modifying the alkyl chain substituents on oligocarbazole-thiophene molecules alters their self-assembly and crystalline properties, directly impacting charge carrier mobility. researchgate.netiaea.org

This molecular engineering approach allows for the creation of materials with customized absorption spectra, emission colors, and charge transport characteristics. This makes thiophene derivatives ideal candidates for a wide range of functional materials, including semiconductors for transistors, emitters for OLEDs, and light-absorbing layers for solar cells. nih.govbeilstein-journals.org

Role in Energy Storage Devices

Beyond electronics, thiophene-2-carboxylate derivatives are making significant inroads into the field of energy storage, particularly as electrode materials and electrolyte additives for advanced batteries. The carboxylate groups can act as redox-active sites and coordinate with metal ions, while the sulfur-rich thiophene backbone can enhance electronic conductivity and structural stability.

In sodium-ion batteries (SIBs), sodium thieno[3,2-b]thiophene-2,5-dicarboxylate (STTDC) has been synthesized and used as an electrode material. rsc.org It delivered a large specific discharge capacity of 430 mAh g⁻¹ at a current density of 50 mA g⁻¹. Remarkably, it retained a high reversible capacity of approximately 288 mAh g⁻¹ after 4000 cycles at a high current density of 2.0 A g⁻¹, demonstrating excellent stability and rate capability. rsc.org Similarly, sodium 2,5-thiophene dicarboxylate (STDC) has been evaluated as a promising anode material for SIBs. researchgate.net

Thiophene derivatives also function as effective electrolyte additives in high-voltage lithium-ion batteries. Compounds like 2,2′-Bithiophene and thiophene-2-carbonitrile can be electrochemically polymerized on the cathode surface during the initial charging cycles. researchgate.netresearchgate.net This in-situ formation of a protective polythiophene film suppresses the decomposition of the electrolyte at high voltages, leading to significantly improved cycling stability and capacity retention for cathodes like LiCoO₂ and LiNi₀.₅Mn₁.₅O₄. researchgate.netresearchgate.net

Performance of Thiophene-2-Carboxylate Derivatives in Energy Storage

| Derivative | Application | Key Performance Metric |

|---|---|---|

| Sodium thieno[3,2-b]thiophene-2,5-dicarboxylate (STTDC) | Electrode for Sodium-Ion Batteries | Reversible capacity of ~288 mAh g⁻¹ after 4000 cycles at 2.0 A g⁻¹ rsc.org |

| 2,2′-Bithiophene (2TH) | Electrolyte Additive for Li-Ion Batteries | Forms a protective polymer film on the cathode to improve cycling stability at high voltages researchgate.net |

| Thiophene-2-carbonitrile (CT) | Electrolyte Additive for Li-Ion Batteries | Enables 91.2% capacity retention after 300 cycles in a Li/LiNi₀.₅Mn₁.₅O₄ cell researchgate.net |

Computational and Spectroscopic Investigations of Thiophene 2 Carboxylate Systems

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of thiophene-based compounds. By solving the Schrödinger equation within the framework of electron density, DFT allows for the accurate calculation of various molecular parameters, offering a theoretical complement to experimental findings. Studies typically focus on thiophene-2-carboxylic acid, the conjugate acid of the titled sodium salt, as a model for computational analysis.

The electronic properties of a molecule are crucial for understanding its stability and reactivity. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, corresponding to the ionization potential (IP). The LUMO energy (ELUMO) relates to the ability to accept electrons, corresponding to the electron affinity (EA). researchgate.net

The energy difference between these frontier orbitals, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability; a larger gap generally implies higher stability and lower chemical reactivity. mdpi.comsciforum.netresearchgate.net DFT calculations, often using the B3LYP functional, have been employed to determine these values for thiophene-2-carboxylic acid and its derivatives. ijntse.comiosrjournals.org For instance, calculations at the B3LYP/6-311G(d,p) level provide specific energy values for these frontier orbitals. ijntse.com

The ionization potential and electron affinity can be directly calculated or approximated from the orbital energies using Koopmans' theorem (IP ≈ -EHOMO; EA ≈ -ELUMO). researchgate.netacs.org These properties are fundamental to predicting how the molecule will interact with other chemical species. mdpi.com

Table 1: Calculated Electronic Properties of Thiophene-2-Carboxylic Acid Calculations performed using DFT/B3LYP method with 6-311G(d,p) basis set.

| Property | Symbol | Calculated Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | -7.015 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.890 |

| HOMO-LUMO Energy Gap | ΔE | 5.125 |

| Ionization Potential | IP | 7.015 |

| Electron Affinity | EA | 1.890 |

DFT calculations are widely used to determine the most stable three-dimensional structure of a molecule through geometry optimization. nih.gov For thiophene-2-carboxylic acid, these calculations predict bond lengths, bond angles, and dihedral angles that are in close agreement with experimental data where available. mdpi.com

Conformational analysis reveals that the orientation of the carboxylic acid group relative to the thiophene (B33073) ring is a key structural feature. Studies employing both DFT (B3LYP/6-31G*) and Hartree-Fock (HF/6-311+G**) methods have explored different conformers. nih.gov A significant finding is the potential for an internal hydrogen bond to form between the carboxylic acid's hydroxyl group and the sulfur atom of the thiophene ring. nih.gov This interaction can significantly polarize the acid function and influence the molecule's reactivity. nih.gov The optimized geometry shows that the C=O group of the carboxyl function tends to lie in the same plane as the thiophene ring. mdpi.com

From the fundamental electronic properties calculated via DFT, several global reactivity descriptors can be derived to predict the chemical behavior of thiophene-2-carboxylate (B1233283). mdpi.com These descriptors, based on conceptual DFT, quantify the molecule's reactivity. rdd.edu.iq

Key descriptors include:

Chemical Potential (μ): Measures the escaping tendency of electrons from a system. It is calculated as μ = (EHOMO + ELUMO) / 2. mdpi.com

Chemical Hardness (η): Represents the resistance to change in electron distribution. It is calculated as η = (EHOMO - ELUMO) / 2. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." researchgate.netmdpi.com

Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons. It is defined as ω = μ² / 2η. mdpi.comsciforum.net A higher electrophilicity index indicates a greater capacity to act as an electrophile. researchgate.net

These quantum chemical descriptors are invaluable for understanding reaction mechanisms and predicting the reactivity of the molecule toward nucleophiles and electrophiles. nih.govrdd.edu.iq

Table 2: Predicted Reactivity Descriptors for Thiophene-2-Carboxylic Acid Calculations performed using DFT/B3LYP method with 6-311G(d,p) basis set.

| Descriptor | Symbol | Formula | Calculated Value (eV) |

| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | -4.4525 |

| Chemical Hardness | η | (EHOMO - ELUMO) / 2 | 2.5625 |

| Electrophilicity Index | ω | μ² / 2η | 3.875 |

DFT calculations can also predict the behavior of molecules under the influence of an intense light source, which is relevant for non-linear optical (NLO) applications. The NLO response is governed by the molecule's ability to be polarized by an external electric field. ijntse.com Key parameters include the dipole moment (μ), linear polarizability (α), and the first static hyperpolarizability (β). ijntse.comjournalirjpac.com

For thiophene-2-carboxylic acid, DFT calculations using the B3LYP method have shown that the molecule possesses a significant first hyperpolarizability (β). ijntse.com The magnitude of β is a measure of the NLO activity, and values are often compared to a standard material like urea. ijntse.com Calculations have demonstrated that the first static hyperpolarizability of 2-thiophene carboxylic acid is several times larger than that of urea, suggesting its potential as a candidate for NLO applications. ijntse.com The charge transfer characteristics within the molecule, often from the thiophene ring to the carboxyl group, are crucial for a strong NLO response. sioc-journal.cnnih.gov

Table 3: Calculated NLO Properties of Thiophene-2-Carboxylic Acid Calculations performed using DFT/B3LYP method.

| Property | Symbol | Value (esu) | Basis Set |

| Dipole Moment | μ | 3.097 D | 6-311++G(d,p) |

| Mean Polarizability | <α> | 1.157 x 10-23 | 6-311++G(d,p) |

| First Static Hyperpolarizability | βtot | 3.639 x 10-30 | 6-311++G(d,p) |

Advanced Spectroscopic Characterization Techniques

Spectroscopic techniques are essential experimental methods for verifying computational predictions and providing direct information about the molecular structure and electronic transitions of thiophene-2-carboxylate.

Infrared (IR) Spectroscopy: Vibrational spectroscopy, particularly Fourier-transform infrared (FT-IR) spectroscopy, provides a molecular fingerprint based on the vibrations of chemical bonds. iosrjournals.org For thiophene-2-carboxylic acid, the IR spectrum is characterized by several key absorption bands. DFT calculations are often used to simulate the vibrational spectrum, and the calculated frequencies generally show good agreement with experimental data after applying a scaling factor. mdpi.comiosrjournals.org

Key vibrational modes include:

O-H Stretching: A broad band characteristic of the carboxylic acid hydroxyl group.

C=O Stretching: A strong absorption peak, typically found around 1670-1700 cm⁻¹, corresponding to the carbonyl group.

C-C Stretching: Vibrations within the thiophene ring, observed in the 1350-1530 cm⁻¹ region. iosrjournals.org

C-S Stretching: Modes associated with the carbon-sulfur bonds in the thiophene ring, appearing at lower wavenumbers (e.g., 647 cm⁻¹). iosrjournals.org